molecular formula C5H10O B044139 2-Methylbutyraldehyde CAS No. 96-17-3

2-Methylbutyraldehyde

Cat. No. B044139
CAS RN: 96-17-3
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylbutyraldehyde can be synthesized through various routes involving catalytic reactions and condensations of simpler aldehydes and ketones. An example of a synthesis approach is the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine complex as a catalyst, producing chiral building blocks for further chemical synthesis (G. Blay et al., 2010). Additionally, 2-methylenecyclobutanones, which can be transformed into 4-methylenebutanolides via Baeyer–Villiger oxidation, demonstrate the utility of 2-methylbutyraldehyde derivatives in green chemistry applications (Lei Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-methylbutyraldehyde plays a crucial role in its chemical behavior and reactivity. The presence of the aldehyde functional group makes it a reactive compound capable of undergoing various chemical transformations. Structural analyses, such as X-ray diffraction and NMR spectroscopy, are essential tools for confirming the configuration of synthesized compounds and for studying their reaction mechanisms.

Chemical Reactions and Properties

2-Methylbutyraldehyde participates in a range of chemical reactions, including aldol condensations, Henry reactions, and Baeyer–Villiger oxidations. Its reactivity is characterized by the aldehyde group, which can be transformed into alcohols, acids, and esters, expanding its application in synthetic organic chemistry. For instance, its role in the synthesis of chiral gamma-lactams and delta-lactones showcases its utility in producing enantiomerically pure compounds (G. Blay et al., 2010).

Scientific Research Applications

  • Shock Tube Experiments : In a study on carbonyl compounds, 2-Methylbutyraldehyde was used in single pulse shock tube experiments. This research highlighted five reaction channels and the formation of butane and ethylene (Rosado-Reyes & Tsang, 2014).

  • Enantioselective Synthesis : The compound is utilized for enantioselective synthesis of propargylic amines, achieving high enantiomeric excess and yields (Fan & Ma, 2013).

  • Paint Auxiliaries : In the field of paint manufacturing, 2-Methylbutyraldehyde is used in synthesizing film-forming auxiliaries, with over 85% yield after optimizing reaction time and catalyst dosage (Li et al., 2014).

  • Chiral Building Blocks : This aldehyde plays a role in the creation of versatile chiral building blocks for nonracemic chiral gamma-lactams and other derivatives (Blay et al., 2010).

  • Water Treatment : In the context of drinking water treatment, 2-Methylbutyraldehyde can form through reactions with free chlorine, potentially causing off-flavor consequences (Froese et al., 1999).

  • Synthetic Processes : A study demonstrated its use in synthesizing methyl 2,2-dimethyl-3-hydroxypropionate from formaldehyde and isobutyraldehyde, increasing yield and reducing cost (Deng, 2003).

  • Health Hazards : Research has shown that exposure to 2-Methylbutyraldehyde can cause toxic effects such as tightness in the chest, cough, and loss of energy in laboratory workers (Wilkinson, 1940).

  • Meat Flavor Studies : The compound is relevant in studies investigating the mechanism controlling or maintaining meat flavor (He et al., 2021).

  • VOC Removal : It's also used in studies for the removal of volatile organic compounds (VOCs) from gas streams in continuous flow surface discharge plasma (Assadi et al., 2016).

  • Aroma Compounds in Foods : 2-Methylbutyraldehyde is studied for its role in the formation of aroma compounds in fermented foods through the Ehrlich pathway (Matheis et al., 2016).

Safety And Hazards

2-Methylbutyraldehyde is highly flammable and may cause an allergic skin reaction. It causes serious eye irritation and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methylbutanal
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2021818
Record name 2-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid
Record name Butanal, 2-methyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/
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Boiling Point

90.00 to 93.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Density

0.799-0.804
Record name 2-Methylbutyraldehyde
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Vapor Pressure

47.4 [mmHg]
Record name 2-Methylbutyraldehyde
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Product Name

2-Methylbutyraldehyde

CAS RN

96-17-3, 57456-98-1
Record name 2-Methylbutanal
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Record name 2-Methylbutyraldehyde
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Record name Butanal, 2-methyl-
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Record name 2-METHYLBUTYRALDEHYDE
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Record name (±)-2-Methylbutanal
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Melting Point

91.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
G Ford, EM Ellis - Yeast, 2002 - Wiley Online Library
… high specific activity towards 2-methylbutyraldehyde, as well … It displays higher specific activity for 2-methylbutyraldehyde … 50% lower 2-methylbutyraldehyde reductase activity than the …
Number of citations: 68 onlinelibrary.wiley.com
CM Rosado‐Reyes, W Tsang - International Journal of …, 2014 - Wiley Online Library
… The subject of this study is 2-methylbutyraldehyde. From the previous study of ketones 8 predictions can be made on the various CC bond cleavage reactions that can occur. A …
Number of citations: 10 onlinelibrary.wiley.com
P Ruiz, M Castro, S López, Á Zapata, J Quijano… - Structural Chemistry, 2016 - Springer
In this work, a theoretical study at the MP2/6-31G(d) level of the thermal decomposition retro-ene reaction of 2-methylbutyraldehyde was carried out at a pressure of 1.5 atm. and …
Number of citations: 5 link.springer.com
JF Wilkinson - Epidemiology & Infection, 1940 - cambridge.org
The toxic effects of 2-methylbutyraldehyde (isovaleraldehyde), arising from the accidental contamination of a laboratory atmosphere, are described in six out of a group of seven …
Number of citations: 5 www.cambridge.org
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
… The 2-methylbutyraldehyde MOE for developmental toxicity endpoint can be calculated by … to 2-methylbutyraldehyde, 2937/0.000091, or 32274725. The 2-methylbutyraldehyde MOE for …
Z Serinyel, C Togbe, G Dayma, P Dagaut - Energy & Fuels, 2017 - ACS Publications
Aldehydes, especially formaldehyde and acetaldehyde, are common intermediates in the oxidation of many hydrocarbons and biofuels. Alcohols are known to produce important …
Number of citations: 6 pubs.acs.org
KL Froese, A Wolanski, SE Hrudey - Water Research, 1999 - Elsevier
… from leucine, 2-methylbutyraldehyde from isoleucine and … Formation of 2-methylbutyraldehyde with increasing chlorine … experimental conditions for 2-methylbutyraldehyde=86 μg/l. …
Number of citations: 91 www.sciencedirect.com
J Pissarra, N Mateus, J Rivas‐Gonzalo… - Journal of Food …, 2003 - Wiley Online Library
… Identical max was also shown by the pigments that derive from aldehydes with a branched substitution at that C (2methylbutyraldehyde, 2MB1 and 2MB2; benzaldehyde, B1 and B2, …
Number of citations: 150 ift.onlinelibrary.wiley.com
H Zhang, P Ma, J Shu, B Yang, J Huang - Analytica Chimica Acta, 2018 - Elsevier
… Isobutyraldehyde, isovaleraldehyde, and 2-methylbutyraldehyde have long been recognized as important odor agents in the food industry and identified as DBPs formed during the …
Number of citations: 15 www.sciencedirect.com
MC Martínez-Cuesta, T Requena, C Peláez - Biotechnology letters, 2006 - Springer
… Nevertheless, the conversion of isoleucine into 2-methylbutyraldehyde depended not only on the … The present study demonstrated an increase in 2-methylbutyraldehyde formation as a …
Number of citations: 13 link.springer.com

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